molecular formula C9H16N2O4Pt B1207821 Platinum(II) 1,2-diaminocyclohexane malonate CAS No. 52351-07-2

Platinum(II) 1,2-diaminocyclohexane malonate

Cat. No. B1207821
CAS RN: 52351-07-2
M. Wt: 411.3 g/mol
InChI Key: DKMKCBPTITUZRL-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Platinum(II) 1,2-diaminocyclohexane malonate and similar compounds has been reported in several studies . These studies have shown that the synthesis process involves the use of various ligands and the resulting complexes have been characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-visible spectroscopy (UV), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) .


Molecular Structure Analysis

The molecular structure of Platinum(II) 1,2-diaminocyclohexane malonate involves a platinum center with a 1,2-diaminocyclohexane carrier ligand . The carrier ligand can exist in three isomers with a total of four different non-planar conformations . The constraints imposed by the carrier ligand do not appear to affect the rate or sequence specificity of Pt-DNA monoadduct formation .


Chemical Reactions Analysis

The chemical reactions involving Platinum(II) 1,2-diaminocyclohexane malonate are complex and involve various pathways . Biotransformation studies have shown that displacement of leaving ligands by bicarbonate and phosphate ions are likely to represent important activation pathways for platinum(II) complexes in vivo .

Scientific Research Applications

Antitumor Activity

Platinum(II) 1,2-diaminocyclohexane malonate complexes have been extensively studied for their antitumor properties. Several studies have synthesized and evaluated these complexes, demonstrating significant antiproliferative activity against various human cancer cell lines. For instance, a study by Liu et al. (2014) synthesized new platinum(II) complexes with malonate derivatives, revealing enhanced activity compared to oxaliplatin in certain cell lines. This suggests their potential as more effective alternatives to existing platinum-based cancer therapies (Liu et al., 2014).

Sun et al. (2012) also reported the design of platinum(II) complexes with different alkyl groups, showing a relationship between the alkyl group shape and antitumor activity. Their in vivo studies indicated a high antitumor effect with low toxicity compared to traditional platinum-based drugs (Sun et al., 2012).

Mechanisms of Action

The mechanisms of action of these platinum(II) complexes have been a subject of interest. Studies have explored how these complexes interact with DNA, which is crucial for understanding their anticancer properties. For example, Sun et al. (2013) examined the interaction of platinum(II) complexes with DNA, revealing differences from cisplatin and oxaliplatin, pointing towards unique mechanisms of action (Sun et al., 2013).

Cytotoxicity and DNA Interaction

Further research has delved into the cytotoxicity and DNA-binding behaviors of these complexes. A study by Xu et al. (2015) found significant cytotoxicity against several human tumor cell lines, with some complexes showing better efficacy than cisplatin. Their DNA binding behavior was also explored, highlighting similarities and differences with cisplatin (Xu et al., 2015).

Novel Combinations and Modifications

Innovative approaches in combining platinum(II) complexes with other elements or modifications have also been explored. Toubia et al. (2019) reported the synthesis of gold porphyrin linked to malonate diamine platinum complexes. These bimetal compounds demonstrated enhanced cytotoxicity, combining the effects of both gold and platinum metals (Toubia et al., 2019).

Safety And Hazards

Platinum(II) 1,2-diaminocyclohexane malonate, like other platinum compounds, can pose certain hazards. It may cause an allergic skin reaction, serious eye damage, and may cause respiratory irritation . It is also suspected of causing genetic defects, cancer, and may damage fertility or the unborn child .

Future Directions

The future directions in the research of Platinum(II) 1,2-diaminocyclohexane malonate involve further exploration of its anticancer potential . There is also interest in understanding the mechanism(s) which determine the carrier ligand specificity of resistance . Furthermore, the development of new platinum-based complexes that offer advantages over existing therapeutic regimens is a promising area of research .

properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-6H,1-4,7-8H2;1H2,(H,4,5)(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMKCBPTITUZRL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(C(=O)[O-])C(=O)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966736
Record name Platinum(2+) propanedioate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platinum(II) 1,2-diaminocyclohexane malonate

CAS RN

52351-07-2
Record name Platinum(II) 1,2-diaminocyclohexane malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052351072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) propanedioate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platinum(II) 1,2-diaminocyclohexane malonate
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Citations

For This Compound
2
Citations
A Khan, JM Hill, W Grater, E Loeb, A MacLellan, N Hill - Cancer Research, 1975 - AACR
Allergic reaction to an antitumor agent, cis-dichlorodiammineplatinum(II) (DDP) was investigated. A 15-year-old white male with pulmonary metastases from embryonal carcinoma of …
Number of citations: 107 aacrjournals.org
LF Zhong, FQ Zhang, J Liu… - Zhongguo yao li xue …, 1986 - pubmed.ncbi.nlm.nih.gov
[Micronucleus formation in the mouse polychromatic erythrocyte induced by platinum coordination complexes] [Micronucleus formation in the mouse polychromatic erythrocyte induced …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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